molecular formula C20H20Cl2FNO3 B6561872 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide CAS No. 1091049-50-1

2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561872
CAS No.: 1091049-50-1
M. Wt: 412.3 g/mol
InChI Key: JDPJMWZNUBSIRE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common synthetic herbicide used to control the growth of undesired weeds . It is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, 2,4-D and its derivatives can be synthesized through various methods. For instance, herbicide-intercalated Zn–Al hydrotalcites were fabricated by a modified co-precipitation method .

Mechanism of Action

The mechanism of action of 2,4-D involves mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in sensitive dicots .

Future Directions

The future directions in this field could involve the development of novel formulations of pesticides that can reduce volatilization and leaching risks, improving the use efficiency and reducing the off-target effects of pesticides .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2FNO3/c21-15-3-6-18(17(22)11-15)27-12-19(25)24-13-20(7-9-26-10-8-20)14-1-4-16(23)5-2-14/h1-6,11H,7-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPJMWZNUBSIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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